Benzomalvin C
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Overview
Description
Benzomalvin C is a naturally occurring compound isolated from the marine fungus Aspergillus sp. and Penicillium sp. It is a member of the benzodiazepine family and has a unique structure characterized by an epoxide group at C-19 and C-20, which is not present in other benzomalvins such as benzomalvin A, B, or E . This compound is known for its weak antagonistic activity against the neurokinin-1 (NK1) receptor and its inhibitory effect on indolamine 2,3-dioxygenase (IDO) .
Mechanism of Action
Target of Action
Benzomalvin C primarily targets the neurokinin-1 (NK1) receptor and indolamine 2,3-dioxygenase (IDO) . The NK1 receptor is a key player in the transmission of pain signals in the central nervous system, while IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid .
Mode of Action
This compound acts as a weak antagonist of the NK1 receptor, inhibiting the binding of substance P by 46% when used at 100 µg/ml in vitro . Substance P is a neuropeptide that mediates pain perception. By inhibiting its binding, this compound can potentially reduce pain signals .
In addition, this compound also weakly inhibits IDO with an IC50 value of 130 µM for recombinant IDO . By inhibiting IDO, this compound can affect the metabolism of tryptophan, which may have various downstream effects .
Biochemical Pathways
Its antagonistic action on the nk1 receptor suggests it could impact the neurokinin pathway, which is involved in pain perception . Its inhibitory action on IDO suggests it could also affect the kynurenine pathway, which is involved in the metabolism of tryptophan .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and methanol suggests it could potentially be well-absorbed and distributed in the body
Result of Action
Its antagonistic action on the nk1 receptor suggests it could potentially reduce pain signals . Its inhibitory action on IDO suggests it could potentially affect the metabolism of tryptophan, which may have various downstream effects .
Biochemical Analysis
Biochemical Properties
Benzomalvin C plays a role in biochemical reactions by inhibiting the binding of substance P to the NK1 receptor by 46% when used at 100 µg/ml in vitro . It also inhibits IDO, an enzyme involved in the metabolism of tryptophan, with an IC50 value of 130 µM for recombinant IDO .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonistic action on the NK1 receptor and inhibitory action on IDO. These actions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the NK1 receptor and IDO. Its antagonistic action on the NK1 receptor inhibits the binding of substance P, a neuropeptide involved in pain perception . Its inhibitory action on IDO can lead to changes in tryptophan metabolism and potentially influence gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan as an inhibitor of IDO . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Benzomalvin C can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The compound is typically isolated from marine fungi such as Aspergillus sp. and Penicillium sp. using column chromatography and semipreparative high-performance liquid chromatography (HPLC) . The synthetic route involves the use of phenylalanine and anthranilic acid as starting materials, followed by a series of reactions to form the benzodiazepine-quinazolinone structure .
Chemical Reactions Analysis
Benzomalvin C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the epoxide group and other functional groups in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the epoxide group and other reactive sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Benzomalvin C has several scientific research applications, including:
Neuroscience: It is used as a weak antagonist of the NK1 receptor, which is involved in the regulation of pain and inflammation.
Cancer Research: The compound’s inhibitory effect on IDO makes it a potential candidate for cancer therapy, as IDO is involved in immune suppression in the tumor microenvironment.
Pharmacology: This compound is studied for its potential therapeutic effects and its role in modulating various biological pathways.
Natural Product Chemistry: The compound is of interest for its unique structure and biosynthetic pathway, providing insights into the production of benzodiazepines by marine fungi.
Comparison with Similar Compounds
Benzomalvin C is unique among benzomalvins due to the presence of an epoxide group at C-19 and C-20 . Similar compounds include:
Benzomalvin A: Lacks the epoxide group and has different biological activities.
Benzomalvin B: Similar structure but different stereochemistry and biological properties.
Benzomalvin E: Another benzodiazepine-quinazolinone with distinct structural features and activities. The uniqueness of this compound lies in its specific structural modifications and its dual activity as an NK1 receptor antagonist and IDO inhibitor
Properties
CAS No. |
157047-98-8 |
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Molecular Formula |
C24H17N3O3 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |
InChI |
InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1 |
InChI Key |
TWDKBDSVUUKABK-YKSBVNFPSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Appearance |
A solid |
Pictograms |
Acute Toxic; Environmental Hazard |
Synonyms |
benzomalvin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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